(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2,6-difluorobenzene.
Chiral Amine Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential pharmacological properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
(S)-1-(4-Chloro-2,6-difluorophenyl)propan-1-amine: Chlorine atom replaces the bromine atom.
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: Butyl group instead of a propyl group.
Uniqueness
(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H10BrF2N |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3/t8-/m0/s1 |
InChI Key |
KSLBCQMXLXTWGX-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=C(C=C1F)Br)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.